molecular formula C22H27N3O3S2 B2778619 4-[butyl(ethyl)sulfamoyl]-N-[(2E)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 850910-85-9

4-[butyl(ethyl)sulfamoyl]-N-[(2E)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2778619
CAS No.: 850910-85-9
M. Wt: 445.6
InChI Key: BFQLLGVEEVMVGQ-GHVJWSGMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[butyl(ethyl)sulfamoyl]-N-[(2E)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound with a molecular formula of C22H25Cl2N3O3S2 This compound is characterized by its unique structure, which includes a benzothiazole ring, a sulfamoyl group, and a benzamide moiety

Preparation Methods

The synthesis of 4-[butyl(ethyl)sulfamoyl]-N-[(2E)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves multiple steps, typically starting with the preparation of the benzothiazole ring. This can be achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone. The sulfamoyl group is introduced via sulfonation reactions, often using reagents such as chlorosulfonic acid or sulfur trioxide. The final step involves the coupling of the benzothiazole derivative with the sulfamoyl benzamide under suitable conditions, such as the use of a base like triethylamine .

Chemical Reactions Analysis

4-[butyl(ethyl)sulfamoyl]-N-[(2E)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide undergoes various chemical reactions, including:

Scientific Research Applications

4-[butyl(ethyl)sulfamoyl]-N-[(2E)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[butyl(ethyl)sulfamoyl]-N-[(2E)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with enzymes and receptors, modulating their activity. The sulfamoyl group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. These interactions can lead to the inhibition of enzyme activity or the modulation of signal transduction pathways, resulting in various biological effects .

Comparison with Similar Compounds

4-[butyl(ethyl)sulfamoyl]-N-[(2E)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can be compared with similar compounds such as:

Properties

IUPAC Name

4-[butyl(ethyl)sulfamoyl]-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3S2/c1-4-7-16-24(5-2)30(27,28)18-14-12-17(13-15-18)21(26)23-22-25(6-3)19-10-8-9-11-20(19)29-22/h8-15H,4-7,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFQLLGVEEVMVGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=CC=CC=C3S2)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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